molecular formula C14H22ClNO2 B12414733 Meprylcaine Hydrochloride-d5

Meprylcaine Hydrochloride-d5

Cat. No.: B12414733
M. Wt: 276.81 g/mol
InChI Key: LKHWKAGQNOMUFQ-AYVDECCJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Meprylcaine Hydrochloride-d5 is a deuterated analog of the local anesthetic meprylcaine, specifically designed for use as an internal standard in quantitative bioanalytical methods. Its primary application is in high-performance liquid chromatography-mass spectrometry (HPLC-MS) for the precise and accurate measurement of meprylcaine and related compounds in research samples, thereby ensuring data reliability and reproducibility. Beyond its core role as an analytical standard, this compound is a valuable tool for sophisticated neurochemical and pharmacological research. Studies on its non-deuterated parent molecule, meprylcaine, have shown that it exhibits a relatively potent inhibitory action on monoamine transporters. It inhibits the reuptake of key neurotransmitters—dopamine, norepinephrine, and serotonin—which makes it a useful compound for investigating the dynamics of monoaminergic systems and studying the mechanisms of local anesthetics with stimulant properties. Meprylcaine is chemically classified as an ester-type amino benzoate derivative local anesthetic. The hydrochloride salt form enhances its water solubility, while the deuterium atoms in this compound provide the distinct isotopic signature required for mass spectrometric detection. This product is intended for research applications exclusively and must not be used for diagnostic, therapeutic, or any other human or veterinary purposes.

Properties

Molecular Formula

C14H22ClNO2

Molecular Weight

276.81 g/mol

IUPAC Name

[2-methyl-2-(propylamino)propyl] 2,3,4,5,6-pentadeuteriobenzoate;hydrochloride

InChI

InChI=1S/C14H21NO2.ClH/c1-4-10-15-14(2,3)11-17-13(16)12-8-6-5-7-9-12;/h5-9,15H,4,10-11H2,1-3H3;1H/i5D,6D,7D,8D,9D;

InChI Key

LKHWKAGQNOMUFQ-AYVDECCJSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)OCC(C)(C)NCCC)[2H])[2H].Cl

Canonical SMILES

CCCNC(C)(C)COC(=O)C1=CC=CC=C1.Cl

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation for Meprylcaine Hydrochloride D5

Strategies for Site-Specific Deuterium (B1214612) Labeling

The precise placement of deuterium atoms within a molecule is paramount to its intended application. For Meprylcaine (B109537) Hydrochloride-d5, the designation "-d5" typically indicates that the five hydrogen atoms on the phenyl ring of the benzoate (B1203000) moiety have been replaced by deuterium. Achieving this requires specific synthetic strategies that can be broadly categorized into direct hydrogen-deuterium exchange reactions and synthesis using pre-labeled precursors.

Hydrogen-deuterium (H/D) exchange is a chemical reaction where a covalently bonded hydrogen atom is replaced by a deuterium atom from a deuterium-rich source, such as deuterium oxide (D₂O). wikipedia.orgmdpi.com This process can be catalyzed by acids, bases, or metals. wikipedia.org

Acid-Catalyzed Exchange: In the presence of a strong deuterated acid (e.g., D₂SO₄ in D₂O), aromatic compounds can undergo electrophilic substitution where a deuteron (B1233211) (D⁺) replaces a proton (H⁺) on the aromatic ring. However, this method often requires harsh conditions and can lack regioselectivity, leading to a mixture of partially deuterated products.

Base-Catalyzed Exchange: Base-catalyzed exchange is generally more effective for hydrogens alpha to a carbonyl group due to enolate formation. mdpi.com It is less suitable for the non-activated hydrogens on the phenyl ring of a compound like Meprylcaine.

Metal-Catalyzed Exchange: Transition metal catalysts (e.g., platinum, palladium, ruthenium) can facilitate H/D exchange on C-H bonds that are typically unreactive. mdpi.com These methods can offer higher selectivity but may require specific directing groups on the substrate to achieve site-specificity.

While direct H/D exchange on the final Meprylcaine molecule is a theoretical possibility, achieving selective and complete deuteration of only the five phenyl hydrogens without affecting other C-H bonds in the molecule would be exceptionally challenging. Therefore, this approach is generally considered less practical for producing Meprylcaine Hydrochloride-d5 with high isotopic purity.

A more robust and common strategy for synthesizing specifically labeled compounds is to use starting materials that already contain deuterium at the desired positions. This approach offers superior control over the location and number of incorporated deuterium atoms, ensuring high isotopic enrichment in the final product.

For the synthesis of this compound, the most logical deuterated precursor is Benzoyl chloride-d5 . This reagent can be prepared from commercially available Benzoic acid-d5 . The synthesis of the deuterated acid chloride from the corresponding carboxylic acid is a standard organic transformation.

Deuterated PrecursorRole in Synthesis
Benzoic acid-d5Starting material for Benzoyl chloride-d5
Benzoyl chloride-d5Key reagent for introducing the deuterated phenyl group
Deuterium Oxide (D₂O)Common deuterium source for preparing precursors

This method ensures that the deuterium atoms are incorporated into the stable aromatic ring early in the synthesis, minimizing the risk of isotopic scrambling in subsequent steps.

Stage 1: Preparation of Benzoyl chloride-d5

The deuterated acyl chloride is prepared from Benzoic acid-d5. A common and efficient method involves reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). chemicalbook.comgoogle.com

Reaction: Benzoic acid-d5 is treated with an excess of thionyl chloride, often with a catalytic amount of dimethylformamide (DMF). google.com

Process: The reaction mixture is typically heated to reflux until the reaction is complete, indicated by the cessation of gas evolution (SO₂ and HCl). The excess thionyl chloride is then removed by distillation, yielding the crude Benzoyl chloride-d5, which can be purified by vacuum distillation. google.com

Stage 2: Esterification to form Meprylcaine-d5 and Salt Formation

The final step involves the esterification of 2-methyl-2-(propylamino)propan-1-ol (B109535) with the prepared Benzoyl chloride-d5. wikipedia.orgchemicalbook.com

Reaction: 2-methyl-2-(propylamino)propan-1-ol is reacted with Benzoyl chloride-d5 in the presence of a base, such as sodium hydroxide, in a biphasic system (e.g., ether and water). chemicalbook.com The base neutralizes the hydrochloric acid produced during the reaction.

Process: The Benzoyl chloride-d5 is added dropwise to a cooled, stirring mixture of the amino alcohol and aqueous base. chemicalbook.com After the reaction is complete, the organic layer containing the Meprylcaine-d5 free base is separated, washed, and dried.

Salt Formation: The resulting oily free base is then treated with hydrochloric acid (HCl) in a suitable solvent like isopropanol (B130326) to precipitate this compound as a solid, which can be purified by recrystallization. chemicalbook.com

Reaction Mechanisms and Pathways Governing Deuterium Labeling Efficiency

The efficiency of deuterium labeling is primarily dependent on the chosen synthetic strategy.

When using the deuterated precursor approach , the efficiency is governed by the chemical stability of the C-D bonds throughout the reaction sequence. The C-D bond is stronger than the C-H bond, making it generally stable under standard organic reaction conditions. neulandlabs.com In the synthesis of Meprylcaine-d5 from Benzoyl chloride-d5, the aromatic C-D bonds are not involved in the esterification reaction and remain intact. This leads to a high degree of labeling efficiency, with the isotopic enrichment of the final product being almost entirely dependent on the isotopic purity of the deuterated starting material.

In contrast, the efficiency of H/D exchange reactions is governed by the reaction mechanism. For acid-catalyzed aromatic exchange, the mechanism is an electrophilic aromatic substitution. The efficiency depends on the ability of the aromatic ring to be activated towards electrophilic attack by a deuteron. The reaction is an equilibrium process, requiring a large excess of the deuterium source (e.g., D₂O) and often elevated temperatures to drive the reaction towards the deuterated product. wikipedia.org The rate of exchange is highly dependent on pH and temperature. nih.gov A significant challenge is preventing "back-exchange," where deuterons are replaced by protons from any residual water in the system during workup. frontiersin.org

Optimization of Deuteration Yield, Purity, and Isotopic Enrichment

Optimizing the synthesis of this compound involves maximizing the chemical yield, ensuring high chemical purity, and achieving the highest possible isotopic enrichment.

ParameterOptimization Strategy
Chemical Yield Standard optimization of reaction conditions (stoichiometry, temperature, reaction time, catalyst) for the esterification and salt formation steps.
Chemical Purity Purification of the final product by recrystallization to remove unreacted starting materials and byproducts. chemicalbook.com
Isotopic Enrichment Use of a highly enriched (>98 atom % D) Benzoyl chloride-d5 precursor. Minimizing exposure to proton sources during the synthesis to prevent any potential (though unlikely for aromatic C-D bonds) back-exchange.

Achieving high isotopic purity is critical. researchgate.net Even small amounts of the non-deuterated or partially deuterated species can interfere with the intended applications. The isotopic enrichment of the final product must be rigorously confirmed using analytical techniques such as high-resolution mass spectrometry (HR-MS) to determine the distribution of isotopologues and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the location of the deuterium atoms. rsc.org

Industrial Production Considerations for Deuterated Pharmaceutical Intermediates

Scaling up the synthesis of deuterated compounds like this compound from the laboratory to an industrial scale introduces several considerations. researchgate.net

Cost and Availability of Starting Materials: Deuterated starting materials, particularly those with high isotopic enrichment, are significantly more expensive than their non-labeled counterparts. assumption.edu The cost of D₂O, used in the synthesis of many deuterated building blocks, is a major factor.

Process Robustness and Scalability: The synthetic methods must be reliable, reproducible, and safe to operate on a large scale. Reactions must be tolerant of minor variations in conditions to ensure consistent batch quality. researchgate.net

Specialized Equipment: Handling large quantities of deuterated solvents and reagents may require dedicated equipment to prevent isotopic dilution from atmospheric moisture or residual protons in the reaction vessels.

Analytical Controls: Stringent in-process and final product quality control is essential to verify chemical purity and, crucially, to certify the isotopic enrichment and location of the deuterium atoms for each batch. rsc.org

Regulatory and Patent Landscape: The production of deuterated active pharmaceutical ingredients (APIs) is subject to regulatory oversight. Furthermore, the intellectual property landscape for deuterated versions of existing drugs is complex, often involving new patents for the deuterated molecule and its synthesis. neulandlabs.comassumption.edu

The development of efficient and cost-effective scalable processes is a key focus in the growing field of deuterated pharmaceuticals. neulandlabs.com

Advanced Analytical Characterization of Meprylcaine Hydrochloride D5

Mass Spectrometry Techniques for Isotopic Confirmation and Quantification

Mass spectrometry is an indispensable tool for the analysis of deuterated compounds, providing precise information on molecular weight, isotopic enrichment, and structural features.

High-Resolution Mass Spectrometry for Precise Mass Determination of Deuterated Meprylcaine (B109537)

High-resolution mass spectrometry (HRMS) is employed to accurately determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with high precision. For Meprylcaine Hydrochloride-d5, HRMS is crucial to confirm the incorporation of the five deuterium (B1214612) atoms. The theoretically calculated exact mass of the protonated non-deuterated Meprylcaine is C14H22NO2+ and for its d5 analog, the expected mass would increase accordingly. The observed mass from HRMS analysis should align closely with the theoretical mass of the deuterated compound, typically within a few parts per million (ppm), thereby confirming the successful isotopic labeling.

Table 1: Theoretical and Observed Exact Masses for Meprylcaine and Meprylcaine-d5

CompoundMolecular FormulaTheoretical Exact Mass (m/z) [M+H]+Observed Exact Mass (m/z) [M+H]+Mass Accuracy (ppm)
MeprylcaineC14H22NO2236.1645Hypothetical DataHypothetical Data
Meprylcaine-d5C14H17D5NO2241.1959Hypothetical DataHypothetical Data

Tandem Mass Spectrometry (MS/MS) Fragmentation Pattern Analysis of Deuterated Analogues

Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern of this compound is compared to that of its non-deuterated counterpart to pinpoint the location of the deuterium labels. The mass shift in the fragment ions containing the deuterium atoms provides direct evidence of the labeling site. For Meprylcaine, common fragmentation pathways include the cleavage of the ester linkage and the loss of the propylamino group. In this compound, where the deuterium labels are on the propyl group, fragment ions containing this moiety will exhibit a mass increase of 5 Da compared to the corresponding fragments of the unlabeled compound.

Table 2: Predicted MS/MS Fragmentation of Meprylcaine and Meprylcaine-d5

Precursor Ion (m/z)Proposed Fragment StructureFragment Ion (m/z) - MeprylcaineFragment Ion (m/z) - Meprylcaine-d5
236.2[C7H5O2]+105105
236.2[C7H16N]+114119
236.2[C6H14N]+100105

This table is based on predicted fragmentation patterns and hypothetical data.

Isotopic Abundance and Purity Determination by Mass Spectrometry

Mass spectrometry is a powerful technique for determining the isotopic purity of a labeled compound. By examining the isotopic cluster of the molecular ion, the relative abundance of the desired deuterated species (d5) can be quantified in relation to the unlabeled (d0) and partially deuterated (d1-d4) species. This analysis is critical to ensure the reliability of the labeled compound as an internal standard, as high isotopic purity minimizes interference from the unlabeled analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for determining the precise location of atoms within a molecule. For deuterated compounds, both proton (1H) and deuterium (2H) NMR are utilized to confirm the position of the isotopic labels.

Proton Nuclear Magnetic Resonance (1H NMR) Analysis of this compound

1H NMR spectroscopy provides information about the chemical environment of protons in a molecule. In the 1H NMR spectrum of this compound, the signals corresponding to the protons on the propyl group are expected to be significantly reduced or absent, depending on the level of deuteration. This absence of signals, when compared to the 1H NMR spectrum of the non-deuterated Meprylcaine Hydrochloride, directly confirms the site of deuterium labeling. The remaining proton signals of the molecule (aromatic protons, methyl protons, etc.) should remain largely unaffected, although minor changes in chemical shifts due to isotopic effects may be observed.

Table 3: Predicted 1H NMR Chemical Shifts for Meprylcaine Hydrochloride and Expected Changes for this compound

ProtonsPredicted Chemical Shift (ppm) - MeprylcaineExpected Observation in Meprylcaine-d5
Aromatic (C6H5)7.4 - 8.0No significant change
Methylene (B1212753) (O-CH2)~4.2No significant change
Methyl (C(CH3)2)~1.3No significant change
Propyl (N-CH2-CH2-CH3)0.9 - 2.8Signals significantly reduced or absent

This table is based on predicted chemical shifts and the known effects of deuteration.

Deuterium Nuclear Magnetic Resonance (2H NMR) Spectroscopy for Labeling Confirmation

Deuterium (2H) NMR spectroscopy directly detects the deuterium nuclei. A 2H NMR spectrum of this compound will show signals at chemical shifts corresponding to the positions of the deuterium atoms. The chemical shift values in 2H NMR are analogous to those in 1H NMR. Therefore, signals are expected in the region typical for alkyl protons, confirming the presence of deuterium on the propyl group. The broad nature of deuterium signals is a characteristic feature of 2H NMR. The presence of these signals provides unambiguous confirmation of the successful deuteration at the intended positions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) in Deuterated Compound Structural Elucidation

The introduction of deuterium atoms (²H) into a molecule can induce subtle changes in the ¹³C NMR spectrum. The primary effect is the splitting of the carbon signal directly attached to a deuterium atom into a multiplet due to C-D coupling. The coupling constant (¹J_CD) is typically smaller than the corresponding C-H coupling constant. Furthermore, carbons that are two or three bonds away from the deuterium label may exhibit small isotopic shifts, typically appearing slightly upfield compared to the non-deuterated analog. These isotopic shifts, while small, can be valuable for confirming the location of the deuterium labels.

For this compound, where the five deuterium atoms are located on the ethyl groups of the diethylamino moiety, the ¹³C NMR spectrum is expected to show distinct changes in the signals corresponding to these ethyl carbons. The methylene carbons directly bonded to deuterium would exhibit multiplet patterns, and both the methylene and methyl carbons would likely show slight upfield shifts compared to unlabeled meprylcaine hydrochloride. By comparing the ¹³C NMR spectrum of this compound with that of its non-deuterated counterpart, the successful incorporation and specific location of the deuterium atoms can be unequivocally confirmed.

Table 1: Hypothetical ¹³C NMR Chemical Shift Data for this compound

Carbon AtomExpected Chemical Shift (ppm)MultiplicityNotes
Carbonyl (C=O)~170SingletUnaffected by deuteration.
Aromatic C-O~155SingletUnaffected by deuteration.
Aromatic CH~115-130SingletUnaffected by deuteration.
Aromatic C-N~140SingletUnaffected by deuteration.
O-CH₂~65SingletUnaffected by deuteration.
N-(CD₂)₂~50MultipletSignal split due to C-D coupling.
N-(CH₂)₂-C D₃~12MultipletSignal split due to C-D coupling.

Note: The chemical shift values are illustrative and represent typical ranges for similar structures. The multiplicity of the deuterated carbons is dependent on the specific coupling constants.

Chromatographic Methods for Purity and Isotopic Integrity Assessment

Chromatographic techniques are essential for determining the chemical and isotopic purity of this compound. These methods separate the compound of interest from potential impurities, including non-deuterated or partially deuterated species.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique ideal for the purity assessment of non-volatile compounds like this compound. In a typical LC-MS analysis, the sample is first separated on a chromatographic column, which resolves this compound from any impurities. The eluent from the column is then introduced into the mass spectrometer, which provides mass-to-charge ratio (m/z) information for the separated components.

For purity evaluation, a high-resolution mass spectrometer can be employed to accurately determine the mass of the parent ion, confirming its elemental composition. The chromatographic peak area of this compound can be compared to the total area of all detected peaks to calculate its chemical purity. Deuterated internal standards are frequently used in quantitative LC-MS assays to correct for variability during sample processing and analysis scispace.com. The use of a stable isotopically labeled internal standard, such as this compound, is preferred as it has nearly identical chemical and physical properties to the analyte, leading to similar chromatographic retention times and ionization efficiencies scispace.com. However, it's important to note that deuterium-labeled compounds may sometimes exhibit slightly different retention times compared to their non-deuterated counterparts scispace.com.

Table 2: Illustrative LC-MS Purity Analysis of this compound

Peak IDRetention Time (min)Detected m/zPeak Area (%)Identification
15.2272.230.15Impurity A
25.8284.2599.80Meprylcaine-d5
36.1283.240.05Meprylcaine-d4

Note: This data is for illustrative purposes only and represents a hypothetical purity analysis.

While Meprylcaine Hydrochloride is a salt and thus non-volatile, its free base form can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for the analysis of volatile and thermally stable compounds. GC-MS is particularly useful for assessing the isotopic integrity and purity of deuterated compounds. The gas chromatograph separates volatile compounds based on their boiling points and interactions with the stationary phase. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, providing a unique mass spectrum for each component.

For Meprylcaine-d5, GC-MS analysis of the free base would involve monitoring the molecular ion peak and its isotopic distribution. The mass spectrum will show a cluster of peaks corresponding to the different isotopologues (molecules with different numbers of deuterium atoms). By analyzing the relative intensities of these peaks, the isotopic purity can be accurately determined. This is crucial to ensure that the desired level of deuteration has been achieved and to quantify the presence of any less-deuterated species. It has been observed that in some cases, analytes can have a higher mass response than their equimolar deuterated analogs in GC-MS, a factor that needs to be considered in quantitative analysis researchgate.net. High-resolution mass spectrometry can be particularly advantageous for resolving and accurately measuring the masses of different isotopologues, providing a more precise assessment of isotopic purity nih.govrsc.orgresearchgate.net.

Table 3: Representative Isotopic Distribution Data from GC-MS Analysis of Meprylcaine-d5

IsotopologueRelative Abundance (%)
d0 (non-deuterated)0.1
d10.2
d20.5
d31.2
d43.0
d595.0

Note: The data presented is hypothetical and illustrates the expected outcome of an isotopic purity analysis.

Spectroscopic Techniques for Structural Elucidation of Deuterated Meprylcaine Hydrochloride

Beyond ¹³C NMR, a suite of other spectroscopic techniques is employed to provide a comprehensive structural elucidation of this compound. These methods offer complementary information, ensuring a complete and accurate characterization of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR): In ¹H NMR analysis of a deuterated compound, the most apparent feature is the disappearance or significant reduction in the intensity of signals corresponding to the protons that have been replaced by deuterium. For this compound, the signals for the ethyl protons on the diethylamino group would be absent. This provides direct evidence of successful deuteration at the intended positions. The remaining proton signals in the spectrum can be used to confirm the integrity of the rest of the molecular structure.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The substitution of hydrogen with deuterium results in a shift of the corresponding stretching and bending vibrations to lower frequencies (longer wavelengths) due to the heavier mass of deuterium. In the IR spectrum of this compound, the C-D stretching vibrations would appear at a lower wavenumber compared to the C-H stretching vibrations in the non-deuterated compound, offering further confirmation of deuteration.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental formula of the compound with a high degree of confidence. For this compound, HRMS can confirm the presence of the five deuterium atoms by matching the experimentally measured mass to the calculated exact mass of the deuterated molecule. HRMS is also invaluable for assessing isotopic purity by resolving the mass differences between different isotopologues nih.govrsc.orgresearchgate.net.

By combining the data from these advanced analytical techniques, a complete and unambiguous characterization of this compound can be achieved, verifying its chemical structure, purity, and isotopic integrity.

Applications of Meprylcaine Hydrochloride D5 in Quantitative Bioanalytical Methodologies

Development of Stable Isotope Dilution Assays (SIDA) for Meprylcaine (B109537) Analytes

Stable Isotope Dilution Analysis (SIDA) is a highly accurate method for the quantification of analytes in complex mixtures. The principle of SIDA lies in the addition of a known amount of an isotopically labeled version of the analyte, such as Meprylcaine Hydrochloride-d5, to the sample at the earliest stage of analysis. brewingscience.deeuropa.eu This "isotope-labeled standard" behaves nearly identically to the endogenous, non-labeled analyte (meprylcaine) throughout the entire analytical process, including extraction, derivatization, and chromatographic separation. nih.gov

Because the stable isotope-labeled internal standard and the analyte are chemically and physically almost identical, they experience the same losses during sample preparation and the same ionization response in the mass spectrometer. europa.eu By measuring the ratio of the mass spectrometric signal of the analyte to that of the isotopically labeled standard, precise and accurate quantification can be achieved, as this ratio remains constant regardless of sample loss or matrix effects. europa.eu The development of a SIDA method for meprylcaine would involve the use of this compound as the internal standard to ensure reliable quantification in biological samples like plasma or serum.

Role of this compound as a Stable Isotope Internal Standard in LC-MS/MS Quantification

In LC-MS/MS, a stable isotope-labeled internal standard like this compound is the preferred choice for quantitative bioanalysis. nih.gov Its primary role is to compensate for the variability inherent in the analytical process. mdpi.com During sample preparation, which can involve protein precipitation, liquid-liquid extraction, or solid-phase extraction, the deuterated standard mimics the behavior of the non-deuterated meprylcaine, thus accounting for any analyte loss. nih.gov

Furthermore, in the LC-MS/MS system, this compound co-elutes with meprylcaine. This co-elution is crucial because both compounds experience the same degree of ion suppression or enhancement from matrix components at the same retention time. europa.eu By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix effect is effectively normalized, leading to more accurate and reliable results. scielo.br

Method Validation Parameters for Bioanalytical Assays Employing Deuterated Standards

The validation of a bioanalytical method is essential to ensure its reliability for its intended purpose. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide detailed guidelines for method validation. nih.govfrontiersin.orgnih.gov When using a deuterated internal standard such as this compound, specific validation parameters must be thoroughly assessed.

Matrix effects, caused by co-eluting endogenous components of the biological matrix, can significantly impact the accuracy of LC-MS/MS quantification by suppressing or enhancing the ionization of the analyte. europa.eu A stable isotope-labeled internal standard like this compound is highly effective in compensating for these effects because it has nearly identical physicochemical properties to the analyte and is therefore affected in the same way by the matrix. europa.euscielo.br The consistency of the analyte-to-internal standard peak area ratio across different biological samples demonstrates the effective compensation for matrix effects. nih.gov

Table 1: Illustrative Matrix Effect Evaluation for Meprylcaine using this compound

Matrix LotAnalyte Peak Area (Spiked Post-Extraction)IS Peak Area (Spiked Post-Extraction)Analyte/IS RatioMatrix Factor
185,670170,5400.5021.00
282,340165,2100.4980.99
388,910176,8900.5031.00
479,550160,1100.4970.99
591,230181,4500.5031.00
684,100169,2000.4970.99
Mean 0.500 0.995
%RSD 0.5% 0.5%

This table is for illustrative purposes and demonstrates the expected consistency in the analyte-to-internal standard ratio across different matrix lots, indicating effective compensation for matrix effects.

The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. nih.gov A calibration curve is constructed by plotting the analyte-to-internal standard peak area ratio against the analyte concentration over a specified range. nih.gov The use of this compound helps to ensure a linear response even in the presence of matrix effects. The calibration range should cover the expected concentrations in the study samples, from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ). nih.gov The sensitivity of the method is determined by the LLOQ, which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of scatter between a series of measurements. In bioanalytical method validation, both are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the calibration range. The use of a deuterated internal standard like this compound significantly improves both accuracy and precision by minimizing the impact of variability in sample preparation and instrumental analysis.

Table 2: Illustrative Accuracy and Precision Data for Meprylcaine Assay

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ1.00.9898.08.5
Low QC3.02.9598.36.2
Mid QC5051.2102.44.5
High QC150147.598.33.8

This table is for illustrative purposes and shows typical acceptance criteria for accuracy (within ±15% of nominal, ±20% for LLOQ) and precision (CV ≤15%, ≤20% for LLOQ) in a validated bioanalytical method.

Investigation of Meprylcaine Metabolism Using Deuterated Analogues

In Vitro Metabolic Stability Assessment with Meprylcaine (B109537) Hydrochloride-d5

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo persistence of a compound. nih.gov These assays typically utilize liver fractions, such as microsomes or S9 fractions, which are rich in drug-metabolizing enzymes. springernature.comnih.govresearchgate.netflinders.edu.au The use of Meprylcaine Hydrochloride-d5 in these systems offers distinct advantages for understanding its metabolic profile.

Hepatic microsomes, derived from the endoplasmic reticulum of liver cells, contain a high concentration of Phase I metabolic enzymes, most notably the cytochrome P450 (CYP) superfamily. springernature.comnih.govflinders.edu.au When this compound is incubated with hepatic microsomes, the enzymes present will catalyze various metabolic reactions.

The primary metabolic pathways anticipated for Meprylcaine, a benzoic acid derivative, include ester hydrolysis, N-dealkylation, and aromatic hydroxylation. carewellpharma.innih.govnih.govsemanticscholar.org The use of a deuterated analogue is particularly advantageous for identifying the resulting metabolites using mass spectrometry. The deuterium (B1214612) atoms introduce a specific mass shift in the fragments of the molecule, making it easier to distinguish metabolites from endogenous matrix components and artifacts.

For instance, if the five deuterium atoms in this compound are located on the N-propyl group, any metabolite retaining this group will exhibit a corresponding mass increase. This allows for the confident identification of metabolites formed through pathways such as aromatic hydroxylation or ester hydrolysis, where the N-propyl group remains intact. Conversely, metabolites formed via N-depropylation would show a characteristic loss of the deuterated fragment.

Illustrative Data from Hepatic Microsomal Incubation of this compound

Parameter Description Illustrative Finding with Meprylcaine-d5
Parent Compound Disappearance Rate at which Meprylcaine-d5 is consumed over time.Half-life (t½) of 45 minutes in human liver microsomes.
Metabolite M1 (Hydrolysis Product) Identification of Benzoic acid and 2-methyl-2-(propylamino-d5)propan-1-ol.Detection of a mass corresponding to the deuterated amino alcohol.
Metabolite M2 (N-dealkylation Product) Identification of 2-amino-2-methyl-1-propanol (B13486) benzoate (B1203000).Absence of the d5 mass shift, indicating loss of the propyl-d5 group.
Metabolite M3 (Hydroxylation Product) Identification of hydroxylated Meprylcaine-d5.Detection of a mass corresponding to Meprylcaine-d5 +16 Da (oxygen).

This table is for illustrative purposes and does not represent actual experimental data.

Strategic placement of deuterium atoms can help elucidate the primary metabolic pathways and identify the rate-limiting steps in a compound's metabolism. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, if the breaking of a C-H bond is the rate-determining step of a metabolic reaction, replacing the hydrogen with deuterium will slow down the reaction. This phenomenon is known as the kinetic isotope effect (KIE).

By synthesizing different isotopologues of Meprylcaine with deuterium at various positions (e.g., on the propyl group, the aromatic ring, or the methyl groups), researchers can pinpoint the sites of metabolic attack.

Deuteration on the N-propyl group: If a significant KIE is observed (i.e., the rate of N-dealkylation is slower for the d5-analogue compared to the non-deuterated compound), it would suggest that the cleavage of a C-H bond on the propyl group is a rate-limiting step in this pathway.

Deuteration on the aromatic ring: If deuteration of the benzene (B151609) ring slows the formation of hydroxylated metabolites, it would indicate that aromatic hydroxylation is a significant metabolic pathway and that C-H bond breaking is involved in its rate-determining step.

Deuteration at sites not involved in metabolism: If deuteration is placed on a part of the molecule that is not metabolically active, no KIE would be expected for the major metabolic pathways. This can serve as a useful control.

By comparing the metabolic rates of different deuterated analogues, a clearer picture of the dominant metabolic pathways and their kinetics can be constructed.

Preclinical In Vivo Metabolic Fate Tracking with this compound

Following in vitro studies, preclinical in vivo experiments in animal models are crucial for understanding the complete metabolic fate of a drug candidate. The use of stable isotope-labeled compounds like this compound is highly valuable in these studies.

In a typical in vivo study, a test animal is administered this compound. Biological samples, such as blood, urine, and feces, are then collected over time. The presence of the deuterium label allows for the sensitive and specific detection of the parent drug and its metabolites in these complex biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS). drugbank.com

The distinct isotopic signature of the deuterated compounds makes them stand out from the endogenous background, facilitating their identification and quantification. This allows for a comprehensive metabolite profile to be generated, revealing the biotransformations that occur in a whole organism.

Furthermore, by co-administering a mixture of labeled (this compound) and unlabeled Meprylcaine Hydrochloride, it is possible to perform metabolic flux analysis. This technique can provide detailed information about the rates of absorption, distribution, metabolism, and excretion (ADME) of the drug.

Illustrative Metabolite Profile in Rat Plasma after Administration of this compound

Time Point Meprylcaine-d5 (ng/mL) Metabolite M1-d5 (ng/mL) Metabolite M3-d5 (ng/mL)
0.5 hr 1502510
1 hr 904520
2 hr 406030
4 hr 105025
8 hr <52015

This table is for illustrative purposes and does not represent actual experimental data.

Determining the routes and rates of excretion is a critical component of understanding a drug's pharmacokinetics. By analyzing urine and feces for the presence of Meprylcaine-d5 and its deuterated metabolites, the primary routes of elimination from the body can be established.

Identification and Structural Characterization of Meprylcaine Metabolites via Deuterium Labeling

The definitive identification and structural characterization of metabolites can be a challenging task. Deuterium labeling is a powerful tool in this process. When a sample containing deuterated metabolites is analyzed by high-resolution mass spectrometry, the characteristic isotopic pattern of the deuterium label provides a clear marker for drug-related compounds.

Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions. The fragmentation pattern of a deuterated metabolite, when compared to that of its unlabeled counterpart, can reveal the exact site of metabolic modification. For example, if a hydroxyl group is added to the aromatic ring, the fragment containing the ring will show a mass increase of 16 Da (for the oxygen) plus the mass of the deuterium atoms on that ring. If a fragment is observed that has lost the deuterium label, it indicates that the metabolic modification has occurred on or led to the cleavage of the deuterated part of the molecule. This detailed structural information is invaluable for understanding the biological activity and potential toxicity of the metabolites.

Kinetic Isotope Effects (KIE) in Meprylcaine Metabolism: Theoretical and Empirical Considerations

The study of drug metabolism often employs isotopically labeled compounds to elucidate metabolic pathways and reaction mechanisms. The substitution of a hydrogen atom with its heavier isotope, deuterium, can lead to a change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). libretexts.orgwikipedia.org This effect arises from the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. google.com The C-D bond is stronger and has a lower zero-point energy, meaning more energy is required to break it compared to a C-H bond. libretexts.orggoogle.com Consequently, reactions involving the cleavage of a C-D bond in the rate-determining step are typically slower than those involving a C-H bond. google.com By using deuterated analogues like this compound, researchers can gain valuable insights into the specific steps of its metabolic breakdown.

Primary and Secondary Deuterium Kinetic Isotope Effects

Kinetic isotope effects are categorized as either primary or secondary, depending on the location of the isotopic substitution relative to the bond being broken in the rate-determining step of the reaction. libretexts.orggoogle.com

Primary Kinetic Isotope Effects (PKIE)

A primary KIE is observed when the bond to the isotopically labeled atom is cleaved during the rate-limiting step of the reaction. libretexts.orggoogle.com In the context of Meprylcaine metabolism, if a C-H bond is oxidized by a metabolic enzyme and this is the slowest step of the metabolic process, replacing that hydrogen with deuterium (as in Meprylcaine-d5) will result in a slower reaction rate. youtube.com This is quantified by the ratio of the rate constants (kH/kD). For primary KIEs involving the cleavage of a C-H/C-D bond, this ratio is typically greater than 1, often in the range of 2 to 8. libretexts.org A significant kH/kD value provides strong evidence that the C-H bond is broken in the transition state of the rate-determining step.

Secondary Kinetic Isotope Effects (SKIE)

A secondary KIE occurs when the isotopic substitution is at a position remote from the bond being broken in the rate-determining step. libretexts.orgprinceton.edu In this case, the C-D bond itself is not cleaved. Instead, the effect arises from changes in the vibrational environment of the deuterated position as the reaction proceeds from the reactant to the transition state. google.com These effects are generally much smaller than primary KIEs, with kH/kD values typically close to 1 (e.g., 0.8 to 1.3). wikipedia.org SKIEs can be "normal" (kH/kD > 1) or "inverse" (kH/kD < 1) and are often associated with a change in the hybridization of the carbon atom to which the deuterium is attached. For example, a change from sp3 to sp2 hybridization during the formation of a transition state can lead to a normal secondary KIE. wikipedia.org

Type of KIE Isotope Position Bond Cleavage Typical kH/kD Value Mechanism Implication
Primary At the site of bond cleavage.C-H/C-D bond is broken in the rate-determining step.> 1 (typically 2-8)C-H bond cleavage is part of the rate-limiting step.
Secondary Remote from the site of bond cleavage.C-H/C-D bond is not broken.Close to 1 (e.g., 0.8-1.3)Indicates changes in molecular structure (e.g., hybridization) at the transition state.

Stereochemical Implications of Deuteration on Enzymatic Reactions

Enzymatic reactions, including those involved in drug metabolism, are highly stereospecific due to the chiral nature of the enzyme's active site. While replacing hydrogen with deuterium does not create a new chiral center in the traditional sense, it can have subtle stereochemical consequences. The slightly shorter and stronger C-D bond can alter the conformational preferences of the molecule.

These minor changes in molecular shape and vibrational dynamics can influence how Meprylcaine-d5 binds to the active site of a metabolizing enzyme. The precise orientation of the substrate within the active site is critical for efficient catalysis. A deuterated analogue might bind in a slightly different orientation or with a different affinity compared to its non-deuterated counterpart, potentially leading to altered metabolic profiles or reaction rates, independent of the bond-breaking event itself.

Influence of Deuteration on Drug-Metabolizing Enzyme Activity (e.g., Cytochrome P450s)

The primary family of enzymes responsible for Phase I metabolism of many drugs, including local anesthetics, is the Cytochrome P450 (CYP) superfamily. openanesthesia.orgnih.gov Studies on anesthetics structurally related to meprylcaine, such as lidocaine (B1675312) and mepivacaine, have shown that multiple forms of CYP enzymes are involved in their metabolism. uct.ac.za The phenobarbital-inducible form of cytochrome P-450, in particular, may play a predominant role in the total metabolism of mepivacaine. uct.ac.za

Deuteration of a drug at a site targeted for CYP-mediated oxidation can significantly decrease the rate of metabolism, a strategy sometimes referred to as "metabolic switching." nih.gov This reduction in metabolic rate is a direct consequence of the primary kinetic isotope effect. If Meprylcaine-d5 is deuterated at a position that undergoes hydroxylation or N-dealkylation by a specific CYP isozyme, the clearance of the drug through that pathway would be expected to decrease.

The following table provides a theoretical illustration of how deuteration at a primary metabolic site on Meprylcaine could influence its clearance by various CYP isozymes, based on the principles of the kinetic isotope effect.

CYP Isozyme Metabolic Reaction Theoretical kH/kD (Primary KIE) Expected Impact on Meprylcaine-d5 Metabolic Clearance (Illustrative)
CYP3A4 N-dealkylation, Hydroxylation3.5Significant Decrease
CYP1A2 Aromatic Hydroxylation4.0Significant Decrease
CYP2D6 Aliphatic Hydroxylation5.2Significant Decrease

Note: The kH/kD values and expected impacts are illustrative and based on general principles of kinetic isotope effects in CYP-mediated reactions. Specific experimental data for Meprylcaine-d5 is not publicly available.

Advanced Methodological Applications of Deuterated Meprylcaine Hydrochloride D5

Microdosing Studies for Early Preclinical Drug Development Using Stable Isotopes

Microdosing represents a pivotal approach in early-stage drug development, allowing for the administration of sub-pharmacological doses of a drug candidate to human subjects to evaluate its pharmacokinetic profile. This technique provides crucial human data at a very early phase, helping to select the most promising drug candidates and reduce the risk of late-stage failures. The use of stable isotope-labeled compounds, such as Meprylcaine (B109537) Hydrochloride-d5, is particularly advantageous in these studies. metsol.com

The extremely low doses administered in microdosing studies, typically less than 1/100th of the therapeutic dose, necessitate highly sensitive analytical methods for detection. When Meprylcaine Hydrochloride-d5 is used, its distinct mass allows it to be differentiated from any endogenous compounds, enabling precise quantification even at very low concentrations. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often employed for this purpose. The data generated from these studies can provide an early indication of the drug's absorption, distribution, metabolism, and excretion (ADME) properties in humans.

Illustrative Data Only

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Following a Microdose Administration in Healthy Volunteers.
Pharmacokinetic ParameterValue
Cmax (Maximum Plasma Concentration)0.5 ng/mL
Tmax (Time to Maximum Concentration)1.5 hours
AUC (Area Under the Curve)3.2 ng*h/mL
Half-life (t1/2)2.8 hours

Absolute Bioavailability Determination Utilizing Stable Isotope Techniques

Absolute bioavailability is a fundamental pharmacokinetic parameter that measures the fraction of an administered drug that reaches the systemic circulation unchanged. Determining this value is crucial for optimizing dosing regimens and understanding the drug's absorption characteristics. Traditional methods for determining absolute bioavailability often involve separate intravenous (IV) and oral administrations in a crossover study design, which can be complicated by inter-subject variability.

The use of stable isotope techniques offers a more elegant and precise solution. In a typical study design, a therapeutic oral dose of the non-deuterated Meprylcaine Hydrochloride is co-administered with an intravenous microdose of this compound. nih.gov Blood samples are then collected over time, and the concentrations of both the deuterated and non-deuterated forms of the drug are simultaneously measured using LC-MS/MS. This approach allows for the direct comparison of the area under the plasma concentration-time curve (AUC) for the oral and IV routes within the same individual, thereby eliminating inter-subject variability and providing a more accurate determination of absolute bioavailability.

Illustrative Data Only

Table 2: Hypothetical Data from an Absolute Bioavailability Study of Meprylcaine Using this compound as an Intravenous Tracer.
Route of AdministrationCompoundDoseMean AUC (ng*h/mL)
OralMeprylcaine Hydrochloride50 mg250
IntravenousThis compound100 µg12.5

Investigation of Drug-Drug Interactions (DDIs) by Tracing Deuterated Compounds

Understanding the potential for drug-drug interactions (DDIs) is a critical aspect of drug development, as co-administration of multiple medications is common. DDIs can occur when one drug alters the metabolism of another, often by inhibiting or inducing the activity of metabolic enzymes such as the cytochrome P450 (CYP) family. Deuterated compounds like this compound can serve as valuable tools for investigating these interactions.

By using this compound as a probe substrate, researchers can study its metabolism in the presence and absence of a potential interacting drug. The kinetic isotope effect resulting from deuteration can slow down the rate of metabolism at specific sites, making it easier to identify the primary metabolic pathways and the enzymes involved. nih.govsemanticscholar.org If a co-administered drug inhibits the metabolism of this compound, an increase in its plasma concentration and a change in its metabolite profile will be observed. This allows for a detailed characterization of the DDI potential of new chemical entities.

Illustrative Data Only

Table 3: Hypothetical Results of a Drug-Drug Interaction Study Investigating the Effect of a CYP3A4 Inhibitor on the Metabolism of this compound.
ConditionThis compound AUC (ngh/mL)Metabolite M1 AUC (ngh/mL)
This compound alone450120
This compound + CYP3A4 Inhibitor98035

Tissue Distribution and Biodistribution Studies Using Deuterated Tracers

The efficacy and potential toxicity of a drug are closely linked to its distribution and concentration in various tissues and organs. Biodistribution studies are therefore essential to understand where a drug accumulates in the body. Deuterated compounds such as this compound are excellent tracers for these studies due to their biological equivalence to the non-deuterated drug and the ability to be detected with high sensitivity and specificity. nih.gov

Advanced imaging techniques like imaging mass spectrometry (IMS) can be employed to visualize and quantify the distribution of this compound in thin tissue sections. nih.govutmb.edu This provides a detailed map of the drug's localization within specific anatomical structures of an organ. By analyzing tissues at different time points after administration, a dynamic picture of the drug's absorption, distribution, and elimination from various tissues can be constructed. This information is invaluable for assessing target engagement and identifying potential sites of off-target accumulation.

Illustrative Data Only

Table 4: Hypothetical Tissue Distribution of this compound in Rats at 2 Hours Post-Administration.
OrganConcentration (ng/g of tissue)
Blood50
Brain25
Heart80
Kidney150
Liver200
Muscle40

Computational and Theoretical Approaches in Deuterated Compound Research

Molecular Modeling of Deuterium (B1214612) Isotope Effects on Enzyme-Substrate Interactions

Molecular modeling is a powerful tool for visualizing and simulating the interactions between a drug molecule and its biological target, typically an enzyme. When deuterium is introduced into a molecule like meprylcaine (B109537), it can alter the strength of chemical bonds, which in turn can affect how the molecule binds to and is processed by enzymes. This phenomenon is known as the deuterium isotope effect.

Researchers use molecular modeling techniques to simulate the binding of both the deuterated and non-deuterated forms of a drug to its target enzyme. These simulations can predict changes in binding affinity and the dynamics of the enzyme-substrate complex. For instance, the substitution of hydrogen with deuterium at a metabolically active site can strengthen the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This stronger bond is harder for the enzyme to break, which can slow down the rate of metabolism.

Key Research Findings from Molecular Modeling:

Binding Pose Analysis: Simulations can reveal subtle differences in the preferred binding orientation (pose) of Meprylcaine-d5 compared to its non-deuterated counterpart within the active site of metabolizing enzymes like cytochrome P450.

Interaction Energy Calculations: By calculating the interaction energies between the drug and the amino acid residues of the enzyme, researchers can quantify the impact of deuteration on binding stability.

Modeling Parameter Meprylcaine Hydrochloride Meprylcaine Hydrochloride-d5 Predicted Impact of Deuteration
Binding Affinity (ΔG, kcal/mol) -8.5-8.7Slightly stronger binding affinity
Key Interacting Residues TYR115, PHE210, SER214TYR115, PHE210, SER214No change in key residues
Metabolic Site C-H/C-D Bond Dissociation Energy (kcal/mol) 98.699.8Increased bond strength

Note: The data in this table is illustrative and based on typical findings in deuterated compound research.

Quantum Chemical Calculations for Deuteration Impact on Reaction Energetics

Quantum chemical calculations provide a more fundamental understanding of how deuteration affects the electronic structure of a molecule and the energetics of chemical reactions. These calculations can be used to predict the kinetic isotope effect (KIE), which is the ratio of the reaction rate for the non-deuterated compound to the rate for the deuterated compound. A KIE greater than 1 indicates a slower reaction for the deuterated compound.

For this compound, quantum chemical calculations can be employed to model the transition state of its metabolic reactions. By calculating the vibrational frequencies of the C-H and C-D bonds in the ground state and the transition state, the zero-point energies can be determined. The difference in zero-point energy between the C-H and C-D bonds is the primary origin of the kinetic isotope effect.

Detailed Research Findings from Quantum Chemical Calculations:

Transition State Geometry: Calculations can elucidate the precise atomic arrangement of the transition state during metabolism, providing insights into the reaction mechanism.

Activation Energy Barriers: By calculating the energy difference between the reactants and the transition state, the activation energy for the metabolic reaction can be determined. Deuteration typically leads to a slight increase in the activation energy barrier for bond-breaking reactions.

Vibrational Analysis: This analysis confirms that the C-D bond has a lower zero-point energy than the C-H bond, leading to a more stable ground state and a higher energy requirement to reach the transition state.

Energetic Parameter Meprylcaine Hydrochloride This compound
Ground State Zero-Point Energy (kcal/mol) 152.3151.1
Transition State Zero-Point Energy (kcal/mol) 148.9148.0
Calculated Activation Energy (kcal/mol) 25.426.0
Predicted Kinetic Isotope Effect (kH/kD) -1.8

Note: The data in this table is illustrative and based on typical findings in deuterated compound research.

In Silico Prediction of Metabolic Pathways and Isotope Effects for Deuterated Compounds

In silico tools are computer-based methods used to predict the metabolic fate of drugs. These tools utilize databases of known metabolic reactions and algorithms to predict the likely metabolites of a new compound. For deuterated drugs like this compound, these tools can be adapted to predict how isotopic substitution will alter the metabolic pathways.

Several software platforms, such as BioTransformer and SyGMa, can predict the products of both Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) metabolism. nih.gov By inputting the structure of this compound, these programs can generate a list of potential metabolites and the enzymes responsible for their formation. nih.gov Furthermore, by incorporating rules about kinetic isotope effects, these tools can predict which metabolic pathways are likely to be slowed down by deuteration, potentially leading to a shift in the metabolite profile.

Key Applications of In Silico Prediction:

Metabolite Identification: Predicting the structures of potential metabolites aids in their identification in experimental studies, such as those using mass spectrometry. nih.gov

Pathway Mapping: These tools can construct comprehensive metabolic maps, showing the relationships between the parent drug and its various metabolites.

Isotope Effect Prediction: Advanced models can estimate the magnitude of the KIE for different metabolic reactions, helping to prioritize which deuterated analogues of a drug are most likely to have altered pharmacokinetic properties.

Predicted Metabolite Metabolic Reaction Predicted for Meprylcaine Hydrochloride Predicted for this compound Reason for Difference
N-dealkylated Meprylcaine N-dealkylationMajorMajorDeuteration not at this site
Hydroxylated Meprylcaine (aromatic) Aromatic hydroxylationMajorMajorDeuteration not at this site
Hydroxylated Meprylcaine (alkyl chain) Alkyl hydroxylationMinorReducedDeuteration slows C-D bond cleavage
Meprylcaine Glucuronide GlucuronidationMajorMajorPhase II reaction, no bond breaking at deuterated site

Note: The data in this table is illustrative and based on typical findings in deuterated compound research.

Integration of Data Science and Machine Learning for Deuterated Pharmaceutical Analysis

Data science and machine learning are increasingly being applied to pharmaceutical research to analyze large datasets and build predictive models. In the context of deuterated compounds, these approaches can be used to analyze experimental data, predict pharmacokinetic properties, and optimize the design of new deuterated drugs.

Machine learning models can be trained on existing data from a wide range of deuterated and non-deuterated compounds to learn the relationships between molecular structure and properties like metabolic stability, enzyme inhibition, and toxicity. These trained models can then be used to predict these properties for new candidate drugs, including novel deuterated analogues of Meprylcaine.

Applications of Data Science and Machine Learning:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the biological activity and pharmacokinetic properties of deuterated compounds based on their molecular descriptors.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Machine learning can be used to build sophisticated PK/PD models that incorporate the effects of deuteration, allowing for better prediction of a drug's behavior in the body.

High-Throughput Data Analysis: These techniques are invaluable for analyzing the large datasets generated by modern analytical techniques like mass spectrometry and genomics, helping to identify patterns and correlations that might be missed by traditional methods.

Machine Learning Model Input Data Predicted Output Application for this compound
Random Forest Classifier Molecular descriptors, metabolic stability dataHigh/Low metabolic stabilityPredict the overall metabolic stability of Meprylcaine-d5
Support Vector Regression Structural features, experimental KIE dataPredicted KIE valueEstimate the KIE for specific metabolic reactions of Meprylcaine-d5
Neural Network In vitro metabolism data, physicochemical propertiesIn vivo pharmacokinetic parameters (e.g., half-life, clearance)Predict the in vivo pharmacokinetic profile of Meprylcaine-d5

Note: The data in this table is illustrative and based on typical findings in deuterated compound research.

Future Directions and Emerging Methodologies in Deuterated Compound Research for Pharmaceutical Science

Novel Deuteration Strategies and Reagents for Complex Molecules

The synthesis of selectively deuterated molecules, particularly complex active pharmaceutical ingredients (APIs), remains a significant challenge. Historically, deuteration required multi-step syntheses starting from simple deuterated precursors. However, recent advancements in synthetic organic chemistry are enabling late-stage deuteration, where deuterium (B1214612) is incorporated into an advanced intermediate or the final molecule itself. This approach is more efficient and versatile.

Key emerging methodologies include:

Transition Metal-Catalyzed C-H Activation : This has become a cornerstone of modern deuteration. Catalysts based on metals like iridium, palladium, and manganese can selectively target specific C-H bonds for hydrogen isotope exchange (HIE). acs.orgscispace.com For a molecule like Meprylcaine (B109537), this could theoretically allow for the selective deuteration of the aromatic ring or specific alkyl positions without a complete re-synthesis. rsc.org The development of new ligands and catalysts continues to improve the scope and selectivity of these reactions. scispace.com

Photocatalysis : Visible-light photoredox catalysis has emerged as a mild and powerful method for deuteration. rsc.orgprinceton.edunih.gov This technique can facilitate the selective installation of deuterium at positions that are often difficult to access with traditional methods, such as α-amino sp³ C-H bonds, using readily available deuterium sources like deuterated water (D₂O). princeton.edunih.govprinceton.edu

Transient Directing Groups : To enhance the selectivity of C-H activation, chemists are developing strategies that use transient directing groups. These groups form a temporary bond with the substrate in the reaction mixture, direct the metal catalyst to a specific C-H bond for deuteration, and then cleave, leaving the deuterated product intact. rsc.org This offers a more step-economical process by avoiding the separate steps of installing and removing a directing group. rsc.org

These advanced methods are crucial for creating novel deuterated analogues of existing drugs and for efficiently producing complex labeled compounds for research.

Table 1: Comparison of Modern Deuteration Methodologies

Methodology Catalyst/Reagent Examples Key Advantages Potential Application for Complex Molecules
Transition Metal-Catalyzed C-H Activation Iridium, Palladium, Manganese complexes High efficiency, enables late-stage functionalization, growing selectivity. acs.org Selective deuteration of aromatic or aliphatic C-H bonds in APIs.
Visible-Light Photocatalysis Iridium-based photosensitizers, Organic dyes Extremely mild reaction conditions, high functional group tolerance, unique selectivity. rsc.orgnih.gov Labeling of sensitive functional groups and specific positions like α-amino C-H bonds. princeton.edu

| Transient Directing Group Strategy | Manganese catalysts with catalytic amine additives | Improves step-economy, avoids pre-functionalization, enhances regioselectivity. rsc.org | Site-specific deuteration of molecules containing suitable anchoring points (e.g., aldehydes). |

Expanding Applications of Deuterated Compounds Beyond Standard Analytical Uses

The primary application for many deuterated compounds, including Meprylcaine Hydrochloride-d5, has been as internal standards in mass spectrometry-based bioanalysis. Their chemical similarity and mass difference ensure accurate quantification of the non-deuterated analyte. However, the most significant recent expansion of their use is in the creation of novel therapeutic agents.

This "deuterium switch" approach involves selectively replacing hydrogen with deuterium at sites of metabolic oxidation in a drug molecule. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve cleavage of this bond—a phenomenon known as the kinetic isotope effect (KIE). deutramed.com

Potential therapeutic benefits of this approach include:

Reduced Formation of Toxic Metabolites : If a drug's toxicity is linked to a specific metabolite, deuteration can slow its formation, potentially leading to a safer drug profile.

Enhanced Bioavailability : Slowing first-pass metabolism in the gut wall or liver can increase the amount of active drug that reaches systemic circulation. nih.gov

The first deuterated drug approved by the FDA, deutetrabenazine, demonstrated a superior pharmacokinetic profile compared to its non-deuterated counterpart, tetrabenazine, validating the therapeutic potential of this strategy. nih.govuniupo.it This success has paved the way for numerous other deuterated drugs in clinical development. uniupo.it While Meprylcaine is a local anesthetic, a hypothetical deuterated version could be investigated for a longer duration of action by targeting metabolic hotspots like the ester linkage or N-propyl group.

Role of Deuterated Compounds in Personalized Medicine and Precision Therapeutics

Personalized medicine aims to tailor medical treatment to the individual characteristics of each patient. Deuterated compounds are poised to play a crucial role in this field, primarily as diagnostic tools to probe individual differences in drug metabolism.

Cytochrome P450 (CYP) enzymes, which are central to the metabolism of most drugs, exhibit significant inter-patient variability due to genetic polymorphisms. nih.gov This means that a standard dose of a drug can be metabolized too quickly in one person (reducing efficacy) or too slowly in another (increasing the risk of toxicity).

Deuterated compounds can be used in "microdosing" or tracer studies to:

Phenotype Patient Metabolism : By administering a small, non-therapeutic dose of a deuterated drug, clinicians can analyze the patient's metabolic profile. The rate of formation of deuterated metabolites can provide a precise picture of an individual's specific metabolic enzyme activity.

Guide Dose Selection : Information from such studies could be used to adjust the dosage of the non-deuterated therapeutic drug to match the patient's metabolic capacity, leading to more effective and safer treatment outcomes.

Elucidate Complex Metabolic Pathways : Stable isotope-labeled compounds are invaluable tools for drug metabolism scientists to understand how drugs are processed in the body. researchgate.net This knowledge is foundational for predicting drug-drug interactions and understanding sources of patient variability.

For a drug class like local anesthetics, where rapid metabolism can influence the duration and efficacy of nerve blocks, using a deuterated tracer like this compound in research could help elucidate how individual patient characteristics affect drug disposition.

Challenges and Opportunities in the Development and Implementation of Deuterated Analogues

Despite the significant promise of deuterated compounds, their development is not without challenges. Navigating these hurdles presents numerous opportunities for innovation in pharmaceutical science.

One of the primary challenges is metabolic switching . venable.comosti.gov When deuteration blocks a primary metabolic pathway, the drug's metabolism can be rerouted through alternative, secondary pathways. nih.gov This can sometimes lead to the formation of unexpected or even undesirable metabolites, potentially negating the benefits of deuteration or introducing new liabilities. venable.com Thorough metabolic profiling of deuterated candidates is therefore essential.

Synthetic and analytical complexity also poses a hurdle. The precise, site-selective introduction of deuterium with high isotopic purity can be difficult and costly. musechem.com Furthermore, analyzing the exact position and percentage of deuterium incorporation requires sophisticated analytical techniques, and the potential for isotopic scrambling must be carefully controlled. musechem.com

From a regulatory perspective , while deuterated drugs are considered new chemical entities, developers must provide a strong scientific rationale for their advantages over existing non-deuterated versions. musechem.comsalamandra.net This requires comprehensive nonclinical and clinical data to bridge the safety and efficacy profile to the original drug, alongside studies characterizing any pharmacokinetic differences. salamandra.net

These challenges, however, create opportunities. The need for better deuteration methods drives innovation in synthetic chemistry. The problem of metabolic switching pushes for more sophisticated in vitro and in silico predictive models. Finally, evolving regulatory frameworks provide a clearer path for the development of deuterated drugs that offer tangible clinical benefits. salamandra.net

Table 2: Challenges and Corresponding Opportunities in Deuterated Drug Development

Challenge Description Opportunity
Metabolic Switching Deuteration at one site shunts metabolism to another, potentially forming new metabolites. nih.govosti.gov Development of advanced predictive ADME models; thorough in vivo and in vitro metabolite identification studies.
Synthetic Complexity Achieving high site-selectivity and isotopic purity for complex molecules can be difficult and expensive. musechem.com Innovation in catalytic C-H activation and other late-stage functionalization reactions to improve efficiency and lower costs. acs.org
Analytical Characterization Quantifying isotopic purity and confirming the precise location of deuterium requires specialized methods. Advancement and application of techniques like NMR spectroscopy and high-resolution mass spectrometry for precise characterization.

| Regulatory Justification | Demonstrating a clear clinical advantage over the non-deuterated drug is required for approval. musechem.comsalamandra.net | Designing clinical trials that clearly highlight benefits in pharmacokinetics, safety, or patient dosing regimens. |

Q & A

Basic Research Questions

Q. How is Meprylcaine Hydrochloride-d5 synthesized and characterized for use as an internal standard in analytical workflows?

  • Methodological Answer : The synthesis involves isotopic labeling (deuteration at five positions) using catalytic exchange or custom organic synthesis. Characterization requires verifying isotopic purity (>98% deuterium incorporation) via high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR). Purity and stability are confirmed using reverse-phase HPLC with UV detection, as outlined for non-deuterated standards in pharmaceutical reference guidelines .

Q. What are the recommended storage conditions and handling precautions for this compound to ensure stability?

  • Methodological Answer : Store the compound in airtight, light-resistant containers at 2–8°C to prevent degradation. Handle using nitrile gloves and lab coats in a fume hood to minimize exposure. Safety data for related hydrochlorides recommend avoiding inhalation and skin contact, with immediate rinsing using copious water if exposed .

Q. How should researchers validate the use of this compound as an internal standard in pharmacokinetic studies?

  • Methodological Answer : Validate by spiking known concentrations into biological matrices (e.g., plasma, urine) and assessing recovery rates via LC-MS/MS. Ensure linearity (R² > 0.99) across the expected concentration range and check for matrix effects by comparing ion suppression/enhancement against solvent-only controls. Cross-validate with non-deuterated analogs to confirm specificity .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in recovery rates of this compound across environmental matrices (e.g., wastewater vs. freshwater)?

  • Methodological Answer : Optimize solid-phase extraction (SPE) protocols using matrix-specific cartridges (e.g., HLB for organic pollutants). Conduct spike-and-recovery experiments in each matrix to identify interfering substances. Adjust pH and ionic strength during extraction to improve reproducibility, as demonstrated in wastewater treatment studies for non-deuterated meprylcaine . For persistent discrepancies, employ isotope dilution mass spectrometry (IDMS) to correct for losses .

Q. How can LC-MS/MS methods be optimized to mitigate matrix effects when quantifying this compound in complex biological samples?

  • Methodological Answer : Use post-column infusion to map matrix-induced ion suppression zones. Optimize chromatographic separation (e.g., gradient elution with C18 columns) to shift analyte retention times away from interference peaks. Employ stable isotope-labeled internal standards (SIL-IS) like Meprylcaine-d5 to normalize signal variability, as described in method validation frameworks .

Q. What regulatory considerations apply when using this compound in topical formulations for preclinical studies?

  • Methodological Answer : Align with concentration limits set for non-deuterated analogs (e.g., ≤0.5% in topical preparations per Japanese regulatory guidelines). Validate analytical methods (e.g., HPLC-UV) to ensure accuracy (±5% of nominal concentration) and precision (RSD < 2%). Document stability under formulation conditions (e.g., pH, excipient interactions) for regulatory submissions .

Data Analysis & Contradiction Management

Q. How should researchers address conflicting solubility data for this compound in polar vs. non-polar solvents?

  • Methodological Answer : Replicate solubility tests using standardized USP/Ph.Eur. protocols. Characterize crystal structure via X-ray diffraction to identify polymorphic forms that may affect solubility. Cross-reference with deuterium’s isotopic effect on solvent interactions, which may reduce solubility compared to non-deuterated forms .

Q. What statistical approaches are recommended for interpreting batch-to-batch variability in deuterated compound synthesis?

  • Methodological Answer : Apply analysis of variance (ANOVA) to assess variability in isotopic purity and yield across batches. Use control charts to monitor critical synthesis parameters (e.g., reaction temperature, catalyst concentration). For outliers, conduct root-cause analysis via design of experiments (DoE) to isolate factors like reagent purity or deuteration efficiency .

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